MAO-B Selective Inhibition: Quantified Isoform Discrimination Versus MAO-A
6-Chloro-N-(oxan-4-yl)pyrazin-2-amine exhibits pronounced selectivity for monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A). In head-to-head luminescence assays conducted under identical conditions (1 hour incubation with recombinant human enzymes), the compound demonstrated an IC50 of 173 nM against MAO-B, contrasted with an IC50 exceeding 10,000 nM against MAO-A [1]. This represents a selectivity window of at least 57-fold in favor of MAO-B inhibition. Such isoform discrimination is pharmacologically meaningful for central nervous system applications where MAO-A inhibition is associated with tyramine-induced hypertensive crises ('cheese effect') [2].
| Evidence Dimension | Enzyme inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 173 nM; MAO-A IC50 > 10,000 nM |
| Comparator Or Baseline | MAO-A (same compound, different isoform) IC50 > 10,000 nM |
| Quantified Difference | >57-fold selectivity for MAO-B over MAO-A |
| Conditions | Recombinant human MAO-B and MAO-A, luminescence assay, 1 hour incubation |
Why This Matters
This quantified selectivity profile enables researchers to target MAO-B-dependent pathways with reduced risk of MAO-A-mediated adverse effects, a critical consideration for neuropharmacology procurement decisions.
- [1] BindingDB. BDBM50425476 (CHEMBL2313285). MAO-B IC50 = 173 nM; MAO-A IC50 > 10,000 nM. Luminescence assay, 1 hr incubation. University of Parma / ChEMBL curation. View Source
- [2] Therapeutic Target Database (TTD). Drug ID: D0Q1EG. Confirmed MAO-B inhibitor activity for 6-chloro-N-(oxan-4-yl)pyrazin-2-amine. View Source
